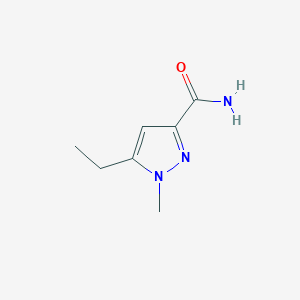

5-éthyl-1-méthyl-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

En chimie médicinale, 5-éthyl-1-méthyl-1H-pyrazole-3-carboxamide est exploré pour ses propriétés thérapeutiques potentielles. Les dérivés du pyrazole sont connus pour présenter une large gamme d'activités biologiques, notamment des effets anti-inflammatoires, analgésiques et antipyrétiques . Ce composé pourrait être un intermédiaire clé dans la synthèse de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.

Agriculture

Le secteur agricole tire profit de composés comme This compound en raison de leur utilisation potentielle comme fongicides et insecticides . La recherche sur les dérivés du pyrazole a donné des résultats prometteurs dans la protection des cultures contre diverses ravageurs et maladies, contribuant à l'augmentation des rendements et à la sécurité alimentaire.

Science des matériaux

En science des matériaux, la structure unique de ce composé pourrait être utilisée dans le développement de nouveaux matériaux avec des propriétés spécifiques. Par exemple, des composés à base de pyrazole ont été incorporés dans des polymères et des revêtements pour conférer une durabilité et une résistance aux facteurs environnementaux .

Sciences de l'environnement

La recherche en sciences de l'environnement peut étudier This compound pour ses produits de dégradation et leur impact environnemental. Comprendre la dégradation du composé peut aider à évaluer ses effets à long terme sur les écosystèmes et à contribuer au développement de produits chimiques plus écologiques .

Biochimie

Sur le plan biochimique, This compound pourrait jouer un rôle dans les études d'inhibition enzymatique. Les dérivés du pyrazole interagissent souvent avec les enzymes et les récepteurs, fournissant des informations sur les voies biochimiques et les cibles thérapeutiques potentielles .

Pharmacologie

Pharmacologiquement, le composé est intéressant en raison de la capacité du pharmacophore à moduler diverses cibles biologiques. Les dérivés du pyrazole font partie de nombreux produits pharmaceutiques, ce qui indique le potentiel de This compound dans la découverte et le développement de médicaments .

Mécanisme D'action

Target of Action

Many pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and any functional groups it may possess.

Mode of Action

Pyrazole derivatives often work by binding to their target and modulating its activity . This can involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other possibilities.

Biochemical Pathways

The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how readily the compound is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions .

Propriétés

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWIZKIUVPKZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

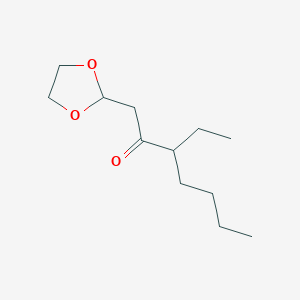

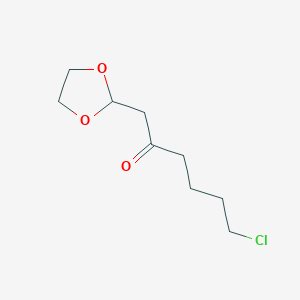

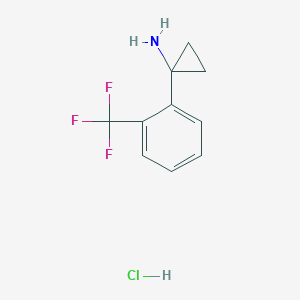

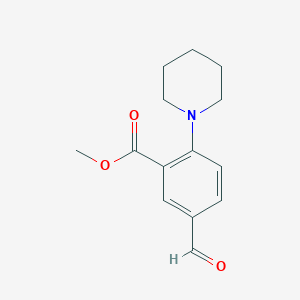

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)

amine](/img/structure/B1456303.png)

![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)

![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)

![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)